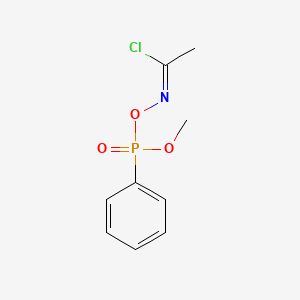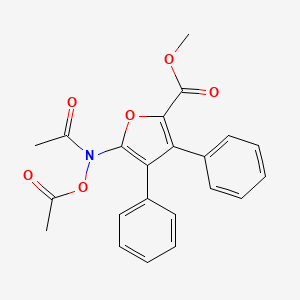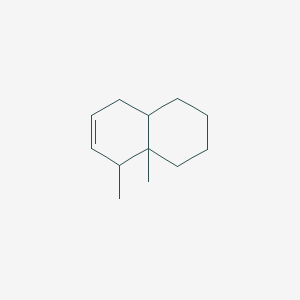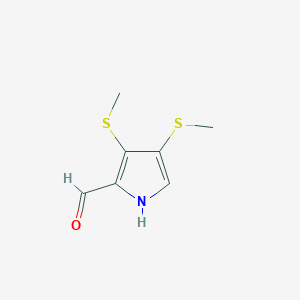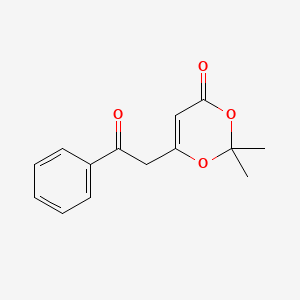
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one is a heterocyclic compound known for its unique structure and properties. It is characterized by a dioxin ring fused with a phenylethyl group, making it a valuable compound in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one typically involves the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazole. The process begins with the preparation of a solution of diisopropylamine in tetrahydrofuran (THF) at -78°C, followed by the addition of n-butyllithium. The 2,2,6-trimethyl-1,3-dioxin-4-one is then added dropwise, and the mixture is stirred before adding the 1-acylbenzotriazole. The reaction mixture is allowed to warm to room temperature overnight, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The organic phase is washed, dried, and purified by column chromatography to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The phenylethyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like THF or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
作用机制
The mechanism of action of 2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways depend on the specific application and the derivatives used.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones: These compounds share a similar dioxin ring structure but differ in the alkyl group attached.
4-Hydroxy-2-pyrones: These compounds are structurally related and exhibit similar chemical properties.
Uniqueness
2,2-Dimethyl-6-(2-oxo-2-phenylethyl)-2H,4H-1,3-dioxin-4-one is unique due to its specific phenylethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
CAS 编号 |
136801-74-6 |
|---|---|
分子式 |
C14H14O4 |
分子量 |
246.26 g/mol |
IUPAC 名称 |
2,2-dimethyl-6-phenacyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)17-11(9-13(16)18-14)8-12(15)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI 键 |
YUPVSHRSWBHPBP-UHFFFAOYSA-N |
规范 SMILES |
CC1(OC(=CC(=O)O1)CC(=O)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
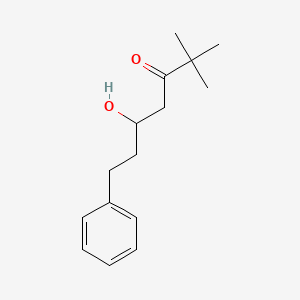
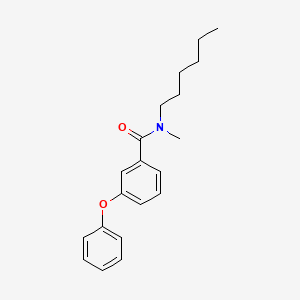
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)
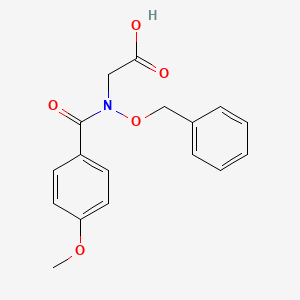
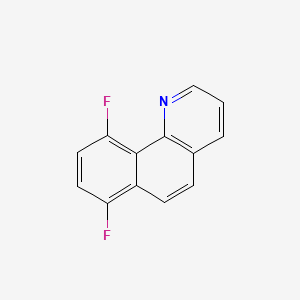
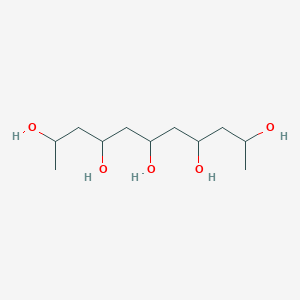
![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)

![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
